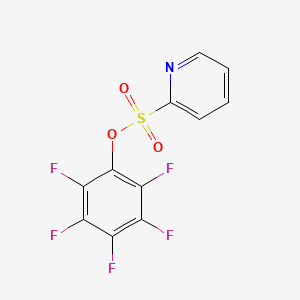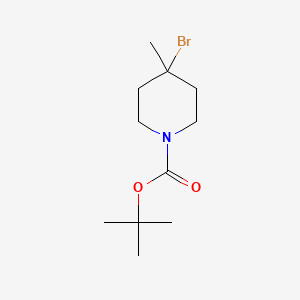
Pentafluorophenyl pyridine-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenyl pyridine-2-sulfonate is a chemical compound with the molecular formula C11H4F5NO3S and a molecular weight of 325.22 g/mol . It is known for its high reactivity and is used in various chemical reactions and applications. The compound is characterized by the presence of a pentafluorophenyl group and a pyridine-2-sulfonate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentafluorophenyl pyridine-2-sulfonate can be synthesized through the reaction of pentafluorophenol with pyridine-2-sulfonyl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may involve optimization of reaction parameters to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenyl pyridine-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophiles, leading to substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Elimination-Addition Pathway: In reactions with amines, the compound follows an elimination-addition mechanism.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives.
Aplicaciones Científicas De Investigación
Pentafluorophenyl pyridine-2-sulfonate is utilized in various scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces and the preparation of functional materials.
Bioconjugation: The compound is used to attach biomolecules to surfaces or other molecules through covalent bonding.
Mecanismo De Acción
The mechanism of action of pentafluorophenyl pyridine-2-sulfonate involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring of the pentafluorophenyl group is highly susceptible to nucleophilic attack, leading to the displacement of the fluorine atoms . This mechanism is facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and enhance the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.
Sulfonate Esters: Compounds such as methyl and ethyl sulfonates also undergo nucleophilic substitution but lack the enhanced reactivity provided by the pentafluorophenyl group.
Uniqueness
Pentafluorophenyl pyridine-2-sulfonate is unique due to its combination of the pentafluorophenyl group and the pyridine-2-sulfonate group, which together provide high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMTSONVAJCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylatedihydrochloride](/img/structure/B6617507.png)

![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)





![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

